Thalidomide-O-acetamido-C4-acid is a synthetic compound derived from thalidomide, which has gained attention for its role as a Cereblon E3 ligase modulator. This compound is part of a broader class of immunomodulatory drugs known as immunomodulatory imide drugs, or IMiDs, and is primarily utilized in research contexts related to targeted protein degradation and cancer therapies. The compound's structure incorporates an acetamido group and a C4 alkyl chain, enhancing its reactivity and potential applications in medicinal chemistry.
Thalidomide-O-acetamido-C4-acid is classified under the chemical category of Cereblon E3 ligase modulators, which are characterized by their ability to interact with the cereblon protein to influence protein degradation pathways. This compound is often used in the synthesis of other bioactive molecules and has been linked to various therapeutic applications, particularly in oncology and immunology.
The compound's chemical formula is with a molecular weight of approximately 402.4 g/mol . Its CAS number is 1799711-24-2, which facilitates its identification in chemical databases .
The synthesis of Thalidomide-O-acetamido-C4-acid typically involves several key steps:
These synthetic routes are optimized for efficiency and yield, often employing techniques such as chromatography for purification.
The molecular structure of Thalidomide-O-acetamido-C4-acid features a glutarimide ring fused with a phthaloyl moiety, characteristic of thalidomide derivatives. The presence of the acetamido group enhances its solubility and reactivity.
Key structural data includes:
Thalidomide-O-acetamido-C4-acid participates in various chemical reactions, particularly in the context of targeted protein degradation technologies like PROTAC (proteolysis-targeting chimeras). The compound's ability to form ternary complexes with target proteins and E3 ligases is crucial for its function.
The reactions typically involve:
The mechanism of action for Thalidomide-O-acetamido-C4-acid revolves around its role as a Cereblon E3 ligase modulator. By binding to cereblon, it alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of specific target proteins involved in cancer progression and immune response modulation.
This mechanism has been linked to:
Thalidomide-O-acetamido-C4-acid is primarily utilized in scientific research, particularly in:
Thalidomide (α-(N-phthalimido)glutarimide) was first synthesized in 1953 by CIBA and commercially launched in 1956 by Chemie Grünenthal as a non-barbiturate sedative. Marketed under names like Contergan (Germany) and Distaval (UK), its perceived safety profile—deemed "virtually impossible" to lethally overdose in animal models—led to over-the-counter availability in 46 countries without prescription requirements [1] [7] [10]. Initial pharmacological characterization revealed a racemic structure with rapid chiral interconversion between R-(+) and S-(-) enantiomers under physiological conditions, where the R-form correlated with sedative effects while the S-form was later implicated in teratogenicity [10].
The compound’s structural simplicity—a bifunctionalized glutarimide core—belied complex bioactivity. Early modifications focused on improving stability and solubility through side chain alterations or ring substitutions. However, development stagnated after 1961 when thalidomide was linked to catastrophic birth defects (phocomelia, neural tube defects) in >10,000 infants following prenatal exposure [1] [7]. The disaster triggered seismic shifts in drug regulation, including the 1968 Medicines Act (UK) mandating rigorous teratogenicity testing and the FDA’s establishment of modern pharmacovigilance protocols [1] [10]. Crucially, rodent models had failed to predict human teratogenicity due to species-specific metabolic differences—a limitation that would later complicate analog development [7] [10].
Table 1: Key Thalidomide Derivatives and Their Initial Indications
| Compound | Structural Modification | Primary Initial Use |
|---|---|---|
| Thalidomide | Parent compound | Sedative/anti-emetic |
| Lenalidomide | Amino substitution at C4, removal of carbonyl | Myelodysplastic syndromes |
| Pomalidomide | Amino-substituted isoindolinone | Multiple myeloma |
| Thalidomide-O-acetamido-C4-acid | Acetamide-C4 linker extension | PROTAC conjugation scaffold |
Thalidomide’s therapeutic rehabilitation began in 1964 when Israeli physician Jacob Sheskin serendipitously administered it to a leprosy patient with erythema nodosum leprosum (ENL). Rapid symptom resolution led to WHO-sponsored clinical trials confirming efficacy in 1967 [1] [8]. Mechanistic studies revealed unprecedented immunomodulatory actions: selective inhibition of TNF-α production via enhanced mRNA degradation, suppression of NF-κB activation, and T-helper cell polarization toward Th2 cytokine production (IL-4, IL-5) [5] [10].
The critical breakthrough came in 1994 when D'Amato et al. demonstrated thalidomide’s potent anti-angiogenic activity in rabbit cornea models. At 50–100 mg/kg doses, it inhibited >50% of bFGF-induced neovascularization—effects later traced to disrupted VEGF/VEGFR signaling and ceramide-sphingosine-1-phosphate pathway modulation [5] [10]. This dual immunomodulatory/anti-angiogenic profile ignited oncology interest. In 1999, Singhal et al. reported 32% response rates in refractory multiple myeloma, leading to FDA approval in 2006 [10]. During this renaissance, chemists synthesized analogs like lenalidomide (4-amino-glutarimide) and pomalidomide (deoxyaminoglutarimide) with enhanced TNF-α suppression and reduced neurotoxicity [5] [8].
The 2010 discovery of cereblon (CRBN) as thalidomide’s primary target revolutionized rational analog design. Using ferrite glycidyl methacrylate (FG) bead affinity purification, Ito et al. isolated CRBN—a substrate receptor of the CRL4 ubiquitin ligase complex—as the direct binding partner of thalidomide [2] [8]. Structural studies revealed that thalidomide and its analogs act as "molecular glues," altering CRBN’s conformation to recruit non-physiological neosubstrates:
This mechanistic understanding enabled structure-guided design of CRBN ligands. The thalidomide scaffold’s glutarimide ring was identified as the CRBN-binding pharmacophore, with C4 modifications tolerated without disrupting binding. Derivatives like Thalidomide-O-acetamido-C4-acid exploited this flexibility, appending carboxyl-terminated alkyl linkers at C4 for bifunctional molecule conjugation [3] [6] [9].
Table 2: Evolution of CRBN-Targeting Ligand Design
| Compound Class | Binding Affinity (IC₅₀) | Key Structural Features | Application |
|---|---|---|---|
| Glutarimides (e.g., Thalidomide) | 2–5 µM | Phthalimide/glutarimide rings | Molecular glues |
| 4-Amino-glutarimides (e.g., Lenalidomide) | 0.5–1 µM | C4 amino group → H-bond enhancement | IMiDs for hematologic cancers |
| C4-Linker-Modified (e.g., Thalidomide-O-acetamido-C4-acid) | <0.3 µM | Acetamido-C4-acid linker → PROTAC conjugation | Targeted protein degradation |
| Phenyl-substituted isoindolinones | ~0.2 µM | Non-glutarimide scaffolds → reduced off-target degradation | Selective degraders |
Recent innovations include isoindolinone/benzimidazole-based ligands (e.g., YJ1b, IC₅₀=0.206 µM) that avoid IMiD-like neosubstrate recruitment by forming salt bridges with CRBN’s Glu377 residue [3] [6]. Thalidomide-O-acetamido-C4-acid exemplifies this evolution—its C4 linker enables modular assembly of proteolysis-targeting chimeras (PROTACs) while maintaining sub-micromolar CRBN affinity [3] [9]. Structural biology advances, including engineered CRBNmidi constructs (TBD-Lon domains), now facilitate high-resolution ternary complex analysis for rational degrader optimization [9].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0